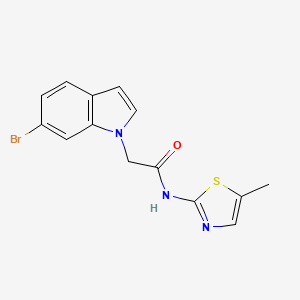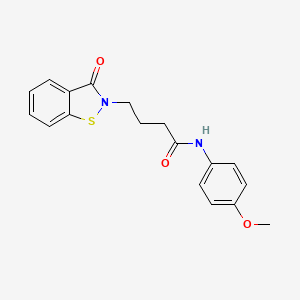![molecular formula C15H22N4O3 B11011841 N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11011841.png)
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a complex organic compound featuring a pyrazole and an oxazole ring These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. One common approach is:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole can be prepared by reacting hydrazine hydrate with 3,5-dimethyl-2-pentanone under reflux conditions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of an α-hydroxy ketone with an amide. For example, 3-methoxy-1,2-oxazole can be synthesized from 3-methoxy-2-butanone and hydroxylamine hydrochloride.
Coupling Reaction: The final step involves coupling the pyrazole and oxazole rings through a propanamide linker. This can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the oxazole ring, forming corresponding aldehydes or acids.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s heterocyclic rings are known to interact with various biological targets, potentially exhibiting antimicrobial, antifungal, or anti-inflammatory properties. Research into these activities could lead to the development of new pharmaceuticals.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The pyrazole and oxazole rings can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Shares the pyrazole ring but lacks the oxazole moiety.
3-Methoxy-1,2-oxazole: Contains the oxazole ring but lacks the pyrazole moiety.
N-(3,5-Dimethyl-1H-pyrazol-4-yl)acetamide: Similar structure but with a simpler amide linkage.
Uniqueness
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is unique due to the combination of both pyrazole and oxazole rings in its structure. This dual presence allows for a broader range of chemical reactivity and biological activity compared to compounds containing only one of these rings.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C15H22N4O3 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C15H22N4O3/c1-9(2)19-11(4)15(10(3)17-19)16-13(20)7-6-12-8-14(21-5)18-22-12/h8-9H,6-7H2,1-5H3,(H,16,20) |
InChI Key |
WGMYSZWLYXYZLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)NC(=O)CCC2=CC(=NO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine](/img/structure/B11011770.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11011775.png)
![methyl 5-(4-fluorophenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11011777.png)

![trans-4-[({[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11011790.png)
![2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11011795.png)
![4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B11011802.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]butanamide](/img/structure/B11011804.png)
![N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11011805.png)
![4-butyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one](/img/structure/B11011808.png)
![(2S)-({[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11011831.png)
![N-(1H-benzimidazol-2-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B11011834.png)
